An In-Depth Technical Guide to 1-(2,6-Difluoro-3-iodophenyl)ethanol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(2,6-Difluoro-3-iodophenyl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Difluoro-3-iodophenyl)ethanol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the alcohol-bearing side chain and a sterically demanding iodine atom, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this important synthetic intermediate.
Chemical Identity and Properties
CAS Number: 2484889-28-1[1][2]
Molecular Formula: C₈H₇F₂IO[1]
Molecular Weight: 284.04 g/mol [1]
Physicochemical Properties
While detailed experimental data for the physical properties of 1-(2,6-Difluoro-3-iodophenyl)ethanol are not extensively reported in readily available literature, some properties can be inferred from related compounds and supplier information. It is often supplied as a solid or oil, and its solubility is expected to be highest in organic solvents such as dichloromethane, ethyl acetate, and methanol.
| Property | Value | Source |
| Appearance | White to off-white solid or colorless oil | Inferred from related compounds[3] |
| Boiling Point | Not explicitly reported | [1] |
| Melting Point | Not explicitly reported | --- |
| Solubility | Soluble in common organic solvents | Inferred from structure |
| Purity | Typically available at ≥98% | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of 1-(2,6-Difluoro-3-iodophenyl)ethanol. While a publicly available, fully assigned spectrum for this specific CAS number is not readily found, data for closely related analogs and general principles of NMR spectroscopy allow for the prediction of its key spectral features. For a related compound, 2,2-difluoro-1-p-tolylethanol, the following spectral data has been reported: ¹H NMR (400 MHz, CDCl₃) δ 7.58 – 7.04 (m, 4H), 5.78 (td, J = 56.1, 4.8 Hz, 1H), 4.81 (td, J = 10.1, 4.8 Hz, 1H), 2.40 (s, 4H); ¹³C NMR (101 MHz, CDCl₃) δ 138.95, 132.90, 129.39, 127.02, 115.88 (t, J = 244.0 Hz), 99.98, 73.55 (t, J = 24.0 Hz), 21.20; ¹⁹F NMR (376 MHz, CDCl₃) δ -127.5 (dd, J = 297.0, 282.0 Hz, 2F)[3].
Expected Spectroscopic Features for 1-(2,6-Difluoro-3-iodophenyl)ethanol:
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¹H NMR: The spectrum would be expected to show a quartet for the benzylic proton (CH-OH) coupled to the adjacent methyl group, a doublet for the methyl group (CH₃), and multiplets for the aromatic protons. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be concentration-dependent.
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¹³C NMR: The carbon spectrum will show distinct signals for the two aliphatic carbons and the aromatic carbons. The carbons bearing fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: The fluorine spectrum is expected to show signals corresponding to the two fluorine atoms on the aromatic ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis
The most logical and common synthetic route to 1-(2,6-Difluoro-3-iodophenyl)ethanol is the reduction of the corresponding ketone, 1-(2,6-difluoro-3-iodophenyl)ethanone. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents.
Conceptual Synthesis Workflow
Caption: General synthesis workflow for 1-(2,6-Difluoro-3-iodophenyl)ethanol.
Experimental Protocol: Reduction of 1-(2,6-difluoro-3-iodophenyl)ethanone
This protocol is based on general procedures for the reduction of aryl ketones.
Materials:
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1-(2,6-difluoro-3-iodophenyl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask, dissolve 1-(2,6-difluoro-3-iodophenyl)ethanone in methanol or ethanol.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1 and 1.5 equivalents.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols in the presence of other functional groups like the aryl iodide. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions.
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Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄ as they also serve as the proton source for the resulting alkoxide intermediate.
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Quenching: The addition of a mild acid, like ammonium chloride, is necessary to neutralize any excess reducing agent and to protonate the alkoxide to form the final alcohol product.
Applications in Drug Discovery and Organic Synthesis
As a "research chemical" and "organic building block," 1-(2,6-Difluoro-3-iodophenyl)ethanol is primarily utilized in the early stages of drug discovery and the development of novel synthetic methodologies.
Role as a Chiral Building Block
The secondary alcohol functionality in 1-(2,6-Difluoro-3-iodophenyl)ethanol introduces a chiral center. Enantiomerically pure forms of this alcohol are highly valuable intermediates for the synthesis of chiral drugs. Asymmetric reduction of the precursor ketone or resolution of the racemic alcohol can provide access to these enantiopure compounds. For instance, the synthesis of the crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol is achieved through asymmetric hydrogenation of the corresponding ketone[4].
Utility in Cross-Coupling Reactions
The carbon-iodine bond is a key feature of this molecule, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide variety of substituents at the 3-position of the phenyl ring, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Sources
- 1. 2484889-28-1 | 1-(2,6-Difluoro-3-iodophenyl)ethanol - Moldb [moldb.com]
- 2. 1-(2,6-Difluoro-3-iodophenyl)ethanol (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. rsc.org [rsc.org]
- 4. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
